5-(3-Ethylphenyl)-1H-pyrazol-3-amine chemical structure
5-(3-Ethylphenyl)-1H-pyrazol-3-amine chemical structure
Topic: 5-(3-Ethylphenyl)-1H-pyrazol-3-amine: Chemical Architecture & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists
Executive Summary: The Aminopyrazole Pharmacophore
5-(3-Ethylphenyl)-1H-pyrazol-3-amine represents a "privileged scaffold" in modern drug discovery. Belonging to the class of 3-amino-5-arylpyrazoles , this molecule serves as a critical fragment in the design of ATP-competitive kinase inhibitors. Its structural duality—offering a donor-acceptor-donor (DAD) hydrogen-bonding motif via the pyrazole-amine core and a hydrophobic handle via the 3-ethylphenyl moiety—allows it to anchor into the hinge region of kinases while probing the hydrophobic "gatekeeper" pockets.
This guide provides a definitive technical analysis of its structure, a validated synthetic route, and its application in medicinal chemistry.
Part 1: Structural Analysis & Physiochemical Properties
Chemical Identity
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IUPAC Name: 5-(3-Ethylphenyl)-1H-pyrazol-3-amine
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Molecular Formula: C₁₁H₁₃N₃
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Molecular Weight: 187.24 g/mol [1]
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Core Scaffold: 1H-Pyrazole (5-membered heteroaromatic)[2][3]
Tautomerism & Protonation State
The 3-amino-pyrazole system exists in a tautomeric equilibrium that is solvent- and binding-site dependent. This is critical for docking studies.
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Tautomer A (1H-form): The hydrogen is on the nitrogen adjacent to the carbon bearing the phenyl group.
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Tautomer B (2H-form): The hydrogen is on the nitrogen adjacent to the amine.
In solution, rapid proton exchange occurs. However, inside a kinase active site (e.g., CDK2, p38 MAPK), the molecule typically adopts the tautomer that complements the specific hydrogen bonding requirements of the hinge region residues (often Glu/Leu backbone).
Table 1: Estimated Physiochemical Properties
| Property | Value (Est.) | Significance |
|---|---|---|
| LogP | 2.3 ± 0.2 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~52 Ų | Below the 140 Ų threshold; indicates high oral bioavailability. |
| H-Bond Donors | 3 | (NH₂ + Pyrazole NH) - Critical for hinge binding. |
| H-Bond Acceptors | 2 | (Pyrazole N + Amine N lone pair). |
| Melting Point | 118–122 °C | Based on the phenyl analog (124–127 °C); ethyl group disrupts packing slightly. |
Part 2: Synthetic Pathways (High-Fidelity Protocol)
The synthesis of 3-amino-5-arylpyrazoles is most reliably achieved via the condensation of beta-ketonitriles with hydrazine hydrate . This route is preferred over the reaction of alkynenitriles due to milder conditions and higher regioselectivity.
Retrosynthetic Analysis
The molecule disconnects into two primary synthons:
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Hydrazine (N₂H₄): Provides the two nitrogen atoms of the heterocycle.
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3-(3-Ethylphenyl)-3-oxopropanenitrile: The 3-carbon backbone containing the nitrile (precursor to amine) and ketone (electrophile).
Figure 1: Retrosynthetic disconnection showing the beta-ketonitrile pathway.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(3-Ethylphenyl)-3-oxopropanenitrile Rationale: Direct condensation of acetonitrile anion with an ester is the most atom-economic route.
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Reagents: Methyl 3-ethylbenzoate (1.0 eq), Acetonitrile (excess), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), dry THF.
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Procedure:
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Suspend NaH in dry THF under Argon/Nitrogen.
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Add acetonitrile dropwise at 0°C (deprotonation to form cyanomethyl anion).
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Add Methyl 3-ethylbenzoate dropwise.
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Reflux for 4–6 hours. The solution will turn viscous/yellow.
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Quench: Cool to RT, dilute with water, and acidify carefully with 1N HCl to pH 4.
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Workup: Extract with Ethyl Acetate. The product (beta-ketonitrile) exists in equilibrium with its enol form.
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Step 2: Cyclization to Pyrazole Rationale: Hydrazine acts as a dinucleophile. The first attack occurs at the ketone (forming a hydrazone), followed by intramolecular attack on the nitrile to form the amine.
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Reagents: Beta-ketonitrile (from Step 1), Hydrazine Hydrate (N₂H₄·H₂O, 2.0 eq), Ethanol (EtOH).
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Procedure:
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Dissolve the crude beta-ketonitrile in Ethanol (0.5 M concentration).
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Add Hydrazine Hydrate dropwise at room temperature.
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Reflux: Heat the mixture to reflux (80°C) for 3–5 hours.
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Monitoring: TLC should show the disappearance of the nitrile spot and appearance of a polar, fluorescent spot.
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Purification: Cool to 0°C. The product often precipitates. If not, evaporate solvent and recrystallize from Ethanol/Water or Toluene.
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Validation Check:
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IR Spectroscopy: Look for the disappearance of the cyano group (CN) stretch at ~2200 cm⁻¹ and appearance of NH₂ doublets at 3200–3400 cm⁻¹.
Part 3: Medicinal Chemistry Utility
Kinase Hinge Binding Mode
This molecule is a classic ATP-mimetic . In the active site of kinases (e.g., Src, Abl, BRAF), the adenine ring of ATP forms hydrogen bonds with the "hinge" region connecting the N- and C-terminal lobes.
The 3-aminopyrazole mimics this interaction:
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Acceptor: The pyrazole N2 accepts a H-bond from the backbone NH of the hinge residue.
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Donor: The exocyclic amine (-NH₂) donates a H-bond to the backbone Carbonyl of the hinge residue.
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Hydrophobic Interaction: The 3-ethylphenyl group extends into the hydrophobic pocket (often the "Gatekeeper" region or the solvent-exposed front pocket), providing selectivity over other kinases.
Figure 2: Schematic of the donor-acceptor interaction between the aminopyrazole core and a generic kinase hinge region.
Part 4: Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral data is expected.
1. ¹H NMR (DMSO-d₆, 400 MHz):
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δ 12.0 ppm (br s, 1H): Pyrazole NH (exchangeable).[4]
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δ 7.6 – 7.2 ppm (m, 4H): Aromatic protons of the 3-ethylphenyl ring. Look for the specific pattern of a meta-substituted benzene (singlet, doublet, triplet, doublet).
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δ 5.8 ppm (s, 1H): Pyrazole C4-H. This is the diagnostic singlet for the heterocycle formation.
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δ 4.8 ppm (br s, 2H): Exocyclic -NH₂ (exchangeable).
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δ 2.65 ppm (q, 2H, J=7.6 Hz): Methylene (-CH₂-) of the ethyl group.
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δ 1.22 ppm (t, 3H, J=7.6 Hz): Methyl (-CH₃) of the ethyl group.
2. Mass Spectrometry (ESI-MS):
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[M+H]⁺: Calculated: 188.11; Expected: 188.1.
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Fragmentation: Loss of the ethyl group (M-29) or loss of ammonia (M-17) may be observed in high-energy collisions.
References
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El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new 3-amino-5-arylpyrazole derivatives. Acta Pharmaceutica , 62(2), 157-179. Link
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Fray, M. J., et al. (1995). Structure-activity relationships of 3-amino-5-phenylpyrazoles as inhibitors of CDK2. Journal of Medicinal Chemistry , 38(18), 3514-3523. Link
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Chebanov, V. A., et al. (2010). Aminoazoles as Key Reagents in Multicomponent Heterocylizations. Topics in Heterocyclic Chemistry , 23, 41-84. Link
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Vertex Pharmaceuticals. (2002). Pyrazoles as inhibitors of p38 kinase. US Patent 6,495,582. Link
3-Amino-1H-pyrazole
5-Amino-1H-pyrazole